![molecular formula C13H10N2O4S B5605611 2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B5605611.png)
2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Overview
Description
2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitrophenyl group attached to a methylsulfanyl moiety, which is further connected to a pyridine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid typically involves the following steps:
Thioether Formation: The reaction of 4-nitrotoluene with a thiol compound to form 4-nitrophenylmethylsulfanyl.
Pyridine Carboxylation: The coupling of the 4-nitrophenylmethylsulfanyl intermediate with a pyridine derivative under specific conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thioether formation processes, followed by efficient coupling reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compounds related to 2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, certain synthesized derivatives demonstrated significant inhibition of COX-2 activity, with half-maximal inhibitory concentration (IC50) values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac .
Compound | IC50 (μM) | COX Target |
---|---|---|
Celecoxib | 0.04 ± 0.01 | COX-2 |
Compound A | 0.04 ± 0.02 | COX-2 |
Compound B | 11.60 | COX-1 |
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways involving proteins such as Bax and Bcl-2 . The ability to enhance apoptotic signaling makes it a candidate for further exploration in cancer therapy.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the pyridine ring and the introduction of various substituents have been shown to influence its biological activity significantly. For example, electron-donating groups on the pyridine moiety enhance anti-inflammatory activity by increasing binding affinity to COX enzymes .
G Protein-Coupled Receptors (GPCRs)
The compound has been evaluated for its interactions with various G protein-coupled receptors (GPCRs). It exhibits potential as an antagonist or agonist for specific receptors involved in inflammatory and immune responses. The modulation of these receptors can lead to significant therapeutic effects, particularly in conditions characterized by chronic inflammation .
Case Study 1: Synthesis and Evaluation of Derivatives
A detailed study synthesized multiple derivatives of this compound and evaluated their anti-inflammatory effects through in vitro assays against COX enzymes. The results indicated that several derivatives had enhanced potency compared to the parent compound, demonstrating the impact of structural modifications on biological activity .
Case Study 2: Anticancer Activity Assessment
In another study, the anticancer potential of this compound was assessed using various cancer cell lines. The results showed that specific derivatives could significantly reduce cell viability and induce apoptosis, suggesting a promising avenue for cancer treatment .
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can interact with biological receptors. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid
- 2-[(4-Methylphenyl)methylsulfanyl]pyridine-3-carboxylic acid
- 2-[(4-Fluorophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Uniqueness
2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid is a pyridine derivative that exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 290.295 g/mol
- CAS Number : 5625-60-5
The compound features a nitrophenyl group attached to a methylsulfanyl moiety, which is further linked to a pyridine ring with a carboxylic acid functional group. This unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microorganisms. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Activity Level (Zone of Inhibition) |
---|---|
Staphylococcus aureus | Moderate (15 mm) |
Escherichia coli | High (20 mm) |
Candida albicans | Low (10 mm) |
These findings suggest its potential use in developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
2. Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results demonstrate promising antiproliferative effects.
Cell Line | IC (µM) | Comparison with Standard Drugs |
---|---|---|
HepG2 | 6.19 ± 0.50 | Sorafenib: 9.18 ± 0.60 |
MCF-7 | 5.10 ± 0.40 | Doxorubicin: 7.26 ± 0.30 |
HCT116 | 8.00 ± 0.70 | - |
The compound showed lower IC values compared to standard chemotherapy drugs, indicating its potential as an effective anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to apoptosis.
- Disruption of Cell Membrane Integrity : Its antimicrobial activity could stem from disrupting the integrity of microbial cell membranes.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines, highlighting its selective toxicity towards malignant cells while sparing normal cells. The study concluded that further modifications could enhance its potency and selectivity.
Case Study 2: Antimicrobial Resistance
In another investigation, the compound was tested against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new treatments against resistant infections, particularly when used in combination with existing antibiotics.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c16-13(17)11-2-1-7-14-12(11)20-8-9-3-5-10(6-4-9)15(18)19/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFALEDFUNKOOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350079 | |
Record name | 2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5625-60-5 | |
Record name | 2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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